

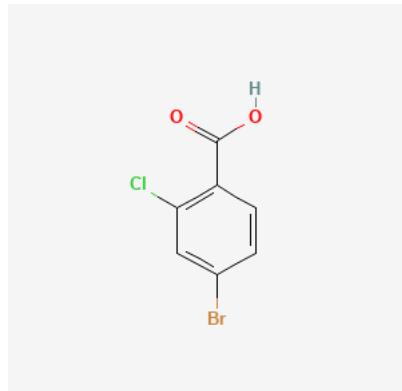
Spectroscopic Analysis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **4-Bromo-2-chlorobenzoic acid** (CAS No: 59748-90-2), a compound of interest in synthetic chemistry and drug development. The document outlines expected spectral characteristics based on its structure and provides standardized protocols for data acquisition using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile

- IUPAC Name: **4-bromo-2-chlorobenzoic acid**[\[1\]](#)
- Molecular Formula: C₇H₄BrClO₂[\[1\]](#)
- Molecular Weight: 235.46 g/mol [\[1\]](#)

- Structure:

Image Source: PubChem CID 108829

Spectral Data Summary

The following tables summarize the expected and reported spectral data for **4-Bromo-2-chlorobenzoic acid**. While direct experimental values for NMR and IR were not available in the cited resources, the tables provide predicted values based on the analysis of its functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 13.5	Singlet, broad	1H	Carboxylic Acid (-COOH)
~7.9 - 8.1	Doublet	1H	Aromatic H (H-6)
~7.7 - 7.9	Doublet of Doublets	1H	Aromatic H (H-5)
~7.6 - 7.8	Doublet	1H	Aromatic H (H-3)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

Chemical Shift (δ) ppm	Assignment
~165-168	Carboxylic Acid Carbon (-COOH)
~135-140	Aromatic C (C-Cl)
~132-135	Aromatic C (C-H)
~130-133	Aromatic C (C-H)
~128-131	Aromatic C (C-COOH)
~125-128	Aromatic C (C-Br)
~120-123	Aromatic C (C-H)

Note: The exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands (Sample Preparation: KBr Pellet or ATR)

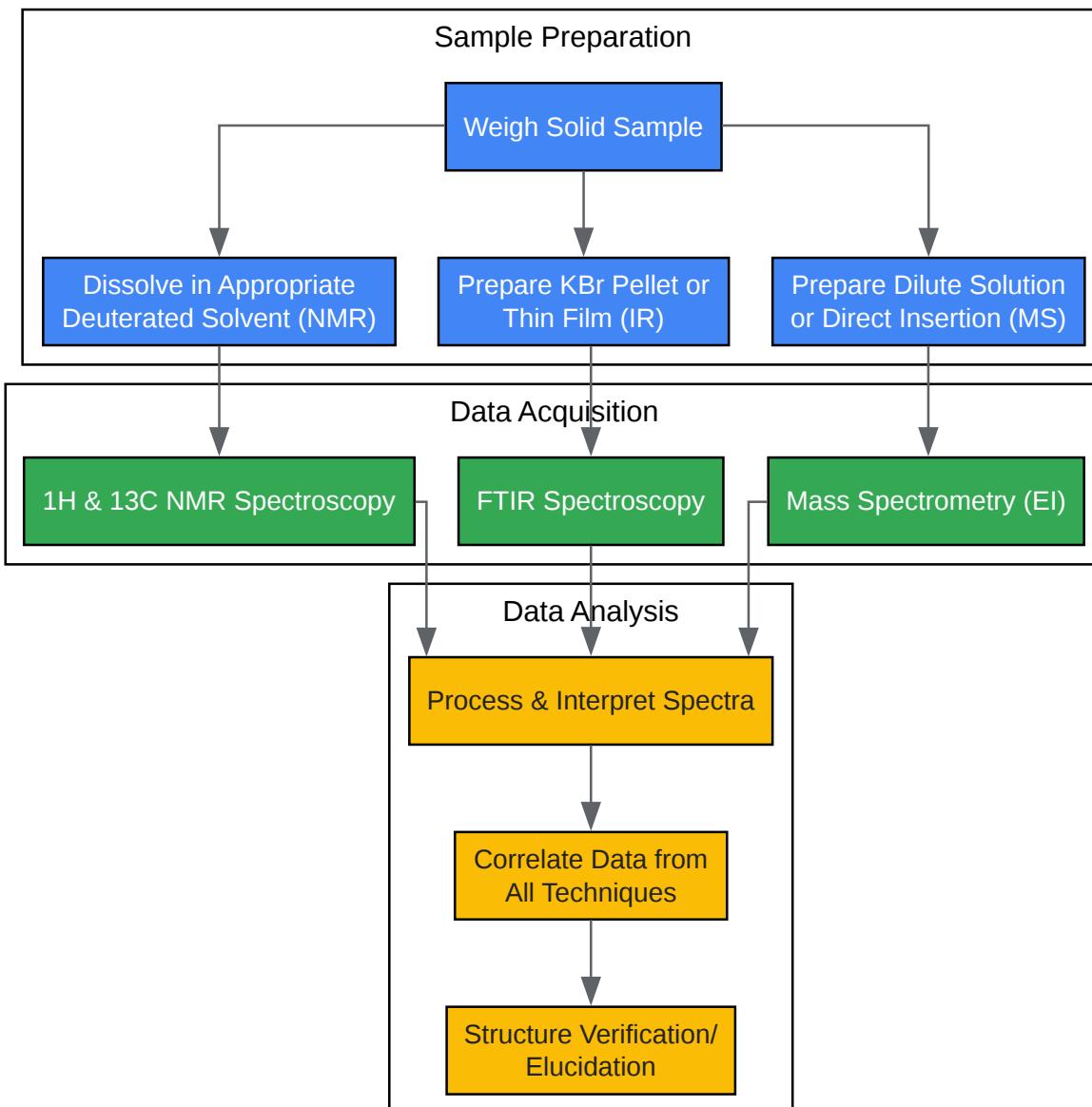
Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
2500-3300	Broad, Strong	O-H Stretch	Carboxylic Acid
1680-1710	Strong	C=O Stretch	Carboxylic Acid (Aromatic)
~3100	Medium	C-H Stretch	Aromatic
1550-1600	Medium-Strong	C=C Stretch	Aromatic Ring
1200-1300	Strong	C-O Stretch	Carboxylic Acid
1000-1100	Medium-Strong	C-Cl Stretch	Aryl Chloride
500-600	Medium-Strong	C-Br Stretch	Aryl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. The spectrum is complicated by the presence of two halogen isotopes: $^{35}\text{Cl}/^{37}\text{Cl}$ (approx. 3:1 ratio) and $^{79}\text{Br}/^{81}\text{Br}$ (approx. 1:1 ratio). This results in a characteristic isotopic cluster for the molecular ion and any fragments containing both halogens.

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/z (mass/charge)	Proposed Fragment	Interpretation
234/236/238	$[\text{C}_7\text{H}_4\text{BrClO}_2]^+$	Molecular Ion (M^+) cluster
217/219/221	$[\text{C}_7\text{H}_3\text{BrClO}]^+$	Loss of hydroxyl radical ($\cdot\text{OH}$) from M^+
189/191/193	$[\text{C}_6\text{H}_3\text{BrCl}]^+$	Loss of carboxyl group ($\cdot\text{COOH}$) from M^+


Experimental Protocols & Workflows

The following sections detail standardized methodologies for acquiring the spectral data.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a solid organic sample like **4-Bromo-2-chlorobenzoic acid** involves sample preparation followed by sequential or parallel spectroscopic measurements.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow from sample preparation to structural analysis.

NMR Spectroscopy Protocol

- Sample Preparation:

- Weigh approximately 20-30 mg of **4-Bromo-2-chlorobenzoic acid** for ^{13}C NMR (a ^1H NMR can be run on the same sample). For ^1H NMR only, 5-10 mg is sufficient.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

- Instrument Setup & Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a ^1H spectrum using a standard single-pulse experiment.
 - Acquire a broadband proton-decoupled ^{13}C spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place approximately 1-2 mg of **4-Bromo-2-chlorobenzoic acid** and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

- Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.
- Transfer a small amount of the powder into a pellet press.
- Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.
- Instrument Setup & Acquisition:
 - Place the pellet into the sample holder in the IR spectrometer's sample compartment.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small quantity of the solid sample into the instrument, typically via a direct insertion probe.
 - The probe is heated in the high-vacuum source of the mass spectrometer, causing the sample to vaporize.
- Ionization and Analysis:
 - The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positive ions (the molecular ion and various fragment ions) are accelerated by an electric field.

- The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
- A detector measures the abundance of each ion.
- Data Interpretation:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak (M^+) and analyze its isotopic cluster to confirm the presence of bromine and chlorine.
 - Analyze the major fragment ions to deduce the structure and fragmentation pathways. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134395#4-bromo-2-chlorobenzoic-acid-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com